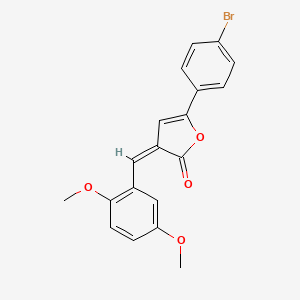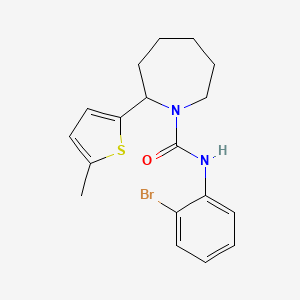
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCB and is synthesized through a multistep process.
作用机制
The mechanism of action of CDCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CDCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, CDCB has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CDCB has been shown to have various biochemical and physiological effects. In cancer cells, CDCB has been shown to induce apoptosis and inhibit cell proliferation. In addition, CDCB has been shown to reduce inflammation and protect neurons from oxidative stress. However, the exact biochemical and physiological effects of CDCB are still being studied.
实验室实验的优点和局限性
CDCB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. However, CDCB also has some limitations, including its complex synthesis process and potential toxicity.
未来方向
There are several future directions for the study of CDCB. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of CDCB and its biochemical and physiological effects. Finally, the potential applications of CDCB in various fields, such as cancer research and neuroprotection, should be explored further.
In conclusion, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a complex chemical compound that has potential applications in various fields. Its synthesis method is complex, and its mechanism of action and biochemical and physiological effects are still being studied. Despite its limitations, CDCB has several advantages for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of CDCB involves a multistep process starting with the condensation of 4-chloro-3-formylcoumarin with propylamine to form 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl propylcarbamate. This intermediate is then reacted with 2,4-dichlorobenzoic acid to form CDCB. The overall synthesis of CDCB is a complex process that requires expertise in organic chemistry.
科学研究应用
CDCB has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, CDCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CDCB has been shown to protect neurons from oxidative stress and reduce inflammation. In addition, CDCB has been shown to exhibit antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3O4/c1-2-3-10-6-18(23)25-16-9-17(15(22)8-13(10)16)26-19(24)12-5-4-11(20)7-14(12)21/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCJIZATUFWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)

![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)

![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5133691.png)